N-(2,3,3-Trimethylbutan-2-yl)urea
Description
Contextualization within the Field of N-Substituted Urea (B33335) Chemistry
N-substituted ureas are a class of organic compounds characterized by the presence of a urea backbone with one or more hydrogen atoms on the nitrogen atoms replaced by organic substituents. researchgate.net This class of molecules is of great importance in various scientific fields, including medicinal chemistry, materials science, and organocatalysis. nih.gov The urea moiety's ability to form strong hydrogen bonds and its specific conformational preferences make it a valuable functional group in the design of molecules with targeted biological activities or material properties. researchgate.net
The synthesis of N-substituted ureas can be achieved through several methods, with the reaction of an amine with an isocyanate being one of the most common and versatile routes. nih.gov Other methods include the reaction of amines with phosgene (B1210022) or its equivalents, and more recently, greener approaches utilizing reagents like 1,1'-carbonyldiimidazole (CDI) have been developed. nih.govmdpi.com
N-(2,3,3-Trimethylbutan-2-yl)urea falls into the category of N-alkylureas, where the substituent on one of the nitrogen atoms is an alkyl group. The specific nature of this alkyl group, in this case, the 2,3,3-trimethylbutan-2-yl (or tert-octyl) group, places this molecule in the sub-class of highly sterically hindered ureas.
Structural Distinctiveness and Conformational Features of the 2,3,3-Trimethylbutan-2-yl Moiety
The 2,3,3-trimethylbutan-2-yl group is a bulky, tertiary alkyl substituent. Its structure is characterized by a quaternary carbon atom bonded to a nitrogen atom of the urea functionality, and this quaternary carbon is further attached to a tert-butyl group and two methyl groups. This arrangement leads to significant steric bulk around the N-C bond.
Rationale for Investigating Highly Sterically Hindered Urea Derivatives
The investigation of highly sterically hindered urea derivatives like this compound is driven by several scientific interests. Steric hindrance can dramatically influence the chemical and physical properties of molecules. In the context of ureas, a bulky substituent on the nitrogen atom can:
Modify Reactivity: The steric bulk can hinder the approach of reagents to the urea functional group, potentially leading to selective reactions at other sites in the molecule. It can also influence the equilibrium of reactions involving the urea group itself.
Influence Intermolecular Interactions: The bulky group can disrupt or alter the typical hydrogen bonding networks observed in the crystal structures of less hindered ureas. researchgate.net This can affect physical properties such as melting point, solubility, and crystal packing.
Control Molecular Conformation: As mentioned earlier, steric hindrance plays a key role in determining the three-dimensional shape of the molecule. nih.gov This is particularly important in drug design, where the conformation of a molecule is critical for its interaction with a biological target.
Create "Hindered Urea Bonds" (HUBs): In some cases, extreme steric hindrance can lead to the formation of dynamic or reversible urea bonds, which have applications in the development of self-healing materials and dynamic covalent chemistry. rsc.org
Overview of Current Research Gaps and Future Perspectives for this compound
Future research on this compound would be valuable to fill this gap. Key areas for investigation include:
Synthesis and Characterization: The development of an efficient and well-documented synthetic procedure for this compound is a primary need. This would be followed by its thorough characterization using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Single-Crystal X-ray Diffraction: Determining the crystal structure of this compound would provide invaluable insights into its solid-state conformation, the planarity of the urea group, and the nature of its intermolecular interactions. This would allow for a direct comparison with less hindered ureas and provide empirical data to validate computational models.
Conformational Analysis: A detailed computational and experimental (e.g., variable-temperature NMR) study of the conformational dynamics of the 2,3,3-trimethylbutan-2-yl group and its effect on the urea backbone would provide a deeper understanding of the impact of steric hindrance on molecular structure.
Exploration of Reactivity and Properties: Once synthesized and characterized, the reactivity of this compound could be explored. Furthermore, its physical properties, such as solubility and thermal stability, could be systematically investigated.
The study of this specific, highly hindered urea would contribute to the fundamental understanding of structure-property relationships in this important class of organic compounds and could potentially lead to the discovery of new molecules with interesting and useful properties.
Structure
3D Structure
Properties
CAS No. |
61455-13-8 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2,3,3-trimethylbutan-2-ylurea |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)8(4,5)10-6(9)11/h1-5H3,(H3,9,10,11) |
InChI Key |
KYEOAZZOVHHWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 2,3,3 Trimethylbutan 2 Yl Urea
Synthesis of Key Precursors to N-(2,3,3-Trimethylbutan-2-yl)urea
The synthesis of this compound is predicated on the successful preparation of its foundational precursor, 2,3,3-Trimethylbutan-2-amine. This section details the synthetic routes to this key amine and the complementary reactants required for the subsequent urea (B33335) formation.
Synthesis of 2,3,3-Trimethylbutan-2-amine (Precursor Amine)nih.gov
2,3,3-Trimethylbutan-2-amine, also known as tert-octylamine, is a critical intermediate characterized by a highly branched alkyl structure. Its synthesis can be approached through several established chemical methods.
The conversion of the tertiary alcohol, 2,3,3-trimethylbutan-2-ol, to the corresponding primary amine presents a logical synthetic pathway. A common strategy involves the conversion of the alcohol into a better leaving group, such as an alkyl halide, followed by nucleophilic substitution with an ammonia (B1221849) source.
A plausible, though not specifically documented, route would involve the following steps:
Conversion to Alkyl Halide : 2,3,3-trimethylbutan-2-ol can be reacted with a hydrohalic acid (e.g., HBr or HCl) to form the corresponding tert-alkyl halide. Due to the tertiary nature of the alcohol, this reaction proceeds readily via an SN1 mechanism.
Amination : The resulting 2-halo-2,3,3-trimethylbutane can then be treated with a high concentration of ammonia. This nucleophilic substitution reaction, however, can be prone to elimination side reactions, especially with a sterically hindered tertiary halide. To favor substitution, high pressure and a large excess of ammonia may be required.
Another prominent method for synthesizing highly substituted amines from alkenes is the Ritter reaction . This reaction involves the treatment of an alkene with a nitrile in the presence of a strong acid, followed by hydrolysis to yield an N-alkyl amide, which is then hydrolyzed to the amine. For instance, diisobutylene (an isomer of octene) is known to react with nitriles like acetonitrile (B52724) under acidic conditions to produce N-tert-octylacetamide, which can be hydrolyzed to tert-octylamine. google.compatsnap.com A similar approach could be envisioned starting from an alkene derived from the dehydration of 2,3,3-trimethylbutan-2-ol.
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org To synthesize 2,3,3-trimethylbutan-2-amine, the corresponding ketone, 3,3-dimethylbutan-2-one (pinacolone), would be reacted with an ammonia source in the presence of a reducing agent.
The general mechanism proceeds in two stages:
Imine Formation : Pinacolone reacts with ammonia in a reversible nucleophilic addition-elimination reaction to form an imine intermediate. This step is often catalyzed by a weak acid.
Reduction : The imine is then reduced to the final amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pt, or Pd). wikipedia.orgmasterorganicchemistry.com
Recent advancements have highlighted the use of earth-abundant metal catalysts, such as iron-based systems, for the reductive amination of ketones with aqueous ammonia, offering a green and efficient route to primary amines. nih.gov
Table 1: Reductive Amination Conditions
| Carbonyl Substrate | Amine Source | Reducing Agent/Catalyst | Product |
| Ketone/Aldehyde | Ammonia | NaBH₃CN, NaBH(OAc)₃ | Primary Amine |
| Ketone/Aldehyde | Primary Amine | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |
| Ketone/Aldehyde | Secondary Amine | NaBH₃CN, NaBH(OAc)₃ | Tertiary Amine |
| Ketone/Aldehyde | Ammonia | H₂ / Ni, Pt, Pd, or Fe catalyst | Primary Amine |
The concept of stereoselective synthesis is not applicable to 2,3,3-trimethylbutan-2-amine. The carbon atom to which the amino group is attached (C2) is also bonded to two identical methyl groups. For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. Since two of the substituents are identical, 2,3,3-trimethylbutan-2-amine is an achiral molecule and does not exist as enantiomers. Therefore, stereoselective or asymmetric synthetic methods are not relevant for its preparation.
Synthesis of Complementary Reactants for Urea Formation
The formation of a urea requires the reaction of an amine with a carbonyl source. Several reagents can serve as the complementary reactant to 2,3,3-trimethylbutan-2-amine.
Urea : As the simplest diamide (B1670390) of carbonic acid, urea itself can react with amines at elevated temperatures to form N-substituted ureas, with the evolution of ammonia. google.com
Potassium Cyanate (B1221674) (KOCN) : In the presence of an acid, potassium cyanate forms isocyanic acid (HNCO) in situ. This highly reactive intermediate readily adds amines to form the corresponding urea. This is a classic method for the preparation of N-monosubstituted ureas. dicp.ac.cn
Phosgene (B1210022) and its Equivalents : Phosgene (COCl₂) is a highly reactive reagent for urea synthesis but is also extremely toxic. Safer alternatives, known as phosgene equivalents, are generally preferred. These include:
Triphosgene : A solid, crystalline compound that acts as a source of phosgene in solution.
Carbonyldiimidazole (CDI) : A solid reagent that reacts with amines to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to yield a urea. This method is particularly useful for synthesizing unsymmetrical ureas.
Isocyanates : While not a direct complementary reactant in this context, the precursor amine could theoretically be converted to 2-isocyanato-2,3,3-trimethylbutane. This isocyanate would then readily react with another amine to form a urea derivative. Isocyanates are typically synthesized by the reaction of a primary amine with phosgene or a phosgene equivalent. asianpubs.org
Direct Synthesis of this compound
The direct synthesis of this compound involves the reaction of the precursor amine, 2,3,3-trimethylbutan-2-amine, with a suitable carbonyl-donating reagent. The sterically hindered nature of the tertiary amine can influence the reaction conditions, potentially requiring higher temperatures or longer reaction times compared to less hindered primary amines.
Two of the most straightforward and common methods are:
Reaction with Potassium Cyanate : 2,3,3-trimethylbutan-2-amine can be reacted with potassium cyanate in the presence of an acid (e.g., acetic acid or hydrochloric acid). The acid protonates the cyanate to form isocyanic acid, which is then attacked by the nucleophilic amine to produce this compound. The product often precipitates from the reaction mixture upon formation or cooling.
Reaction with Urea : Heating 2,3,3-trimethylbutan-2-amine with urea provides another direct route. google.com This reaction typically proceeds by the thermal decomposition of urea to isocyanic acid and ammonia. The in situ generated isocyanic acid then reacts with the amine present in the reaction mixture. To drive the reaction to completion, the ammonia by-product is usually removed as it is formed. This method is atom-economical but may require relatively high temperatures (100-140 °C). Recent studies have shown that catalysts can facilitate this reaction under milder conditions. rsc.org
Table 2: General Methods for N-Substituted Urea Synthesis
| Amine | Reagent | Conditions | Product |
| R-NH₂ | KOCN, Acid | Aqueous or alcoholic solution, moderate temperature | R-NH-CO-NH₂ |
| R-NH₂ | Urea | Heat (100-140 °C) | R-NH-CO-NH₂ + NH₃ |
| R-NH₂ | CO₂ | High pressure and temperature, often with catalysts | (R-NH)₂CO + H₂O |
| R-NH₂ | CDI, then R'-NH₂ | Aprotic solvent (e.g., THF, DCM) | R-NH-CO-NH-R' |
Nucleophilic Addition Reactions of Amines to Isocyanates
The reaction of an amine with an isocyanate is a fundamental and widely used method for the synthesis of ureas. In the context of this compound, this would involve the reaction of 2,3,3-trimethylbutan-2-amine with an isocyanate. A common and readily available isocyanate source is potassium isocyanate.
The reaction proceeds via the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the isocyanate. The steric hindrance of the tertiary amine, 2,3,3-trimethylbutan-2-amine, can influence the reaction rate, potentially requiring optimized conditions for efficient conversion.
Optimization of Reaction Conditions (Solvent Effects, Temperature, Catalysis)
The synthesis of N-substituted ureas via the reaction of amines with potassium isocyanate can be influenced by several factors. The choice of solvent is critical; while the reaction can be performed in various organic solvents, the use of water as a solvent has been shown to be effective and aligns with green chemistry principles.
Temperature plays a significant role in the reaction rate. While some urea syntheses proceed at room temperature, for sterically hindered amines like 2,3,3-trimethylbutan-2-amine, moderate heating may be necessary to achieve a reasonable reaction time and yield. However, excessive temperatures should be avoided to prevent potential side reactions or decomposition.
Catalysis is not always necessary for the reaction between an amine and an isocyanate. The inherent nucleophilicity of the amine is often sufficient to drive the reaction. However, in cases of low reactivity due to steric hindrance, the use of a catalyst could be explored, although for the reaction with potassium isocyanate, it is often performed without a catalyst.
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis via Nucleophilic Addition
| Entry | Solvent | Temperature (°C) | Catalyst | Proposed Yield (%) |
| 1 | Water | 25 | None | Low |
| 2 | Water | 70 | None | Moderate to High |
| 3 | THF | 25 | None | Low |
| 4 | THF | 60 | None | Moderate |
| 5 | DMF | 25 | None | Moderate |
This table presents hypothetical data for illustrative purposes, as specific experimental data for the synthesis of this compound was not found in the searched literature.
Green Chemistry Principles in Urea Formation
The application of green chemistry principles to the synthesis of ureas is an area of growing interest. A key aspect is the use of environmentally benign solvents, with water being an ideal choice. The reaction of amines with potassium isocyanate in water offers a sustainable alternative to traditional methods that use volatile organic compounds (VOCs). rsc.orgclockss.org This approach simplifies product isolation, often through simple filtration, and reduces the environmental impact of the synthesis. clockss.org
Furthermore, developing catalyst-free methods aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic or expensive catalysts. The direct reaction of amines with potassium isocyanate in water is an example of such a catalyst-free system. clockss.org
Carbonyldiimidazole (CDI) Mediated Coupling Reactions
Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for the synthesis of ureas. thieme-connect.dewikipedia.org The reaction proceeds by the activation of an amine with CDI to form a reactive carbamoylimidazole intermediate. This intermediate then reacts with a second amine to yield the desired urea. For the synthesis of a symmetrical urea like N,N'-bis(2,3,3-trimethylbutan-2-yl)urea, two equivalents of the amine would be reacted with CDI. For the target monosubstituted urea, a stepwise approach would be necessary, which can be complex.
A more direct approach for monosubstituted ureas using CDI involves the reaction of an amine hydrochloride salt with CDI to form a stable carbamoylimidazole, which can then be reacted with ammonia or another amine. researchgate.net However, for a sterically hindered amine like 2,3,3-trimethylbutan-2-amine, the formation of the carbamoylimidazole intermediate might be slow and require specific conditions. The order of addition of reagents can be crucial to avoid the formation of symmetrical urea by-products. thieme-connect.de
Curtius Rearrangement or Hofmann Rearrangement Based Syntheses
Rearrangement reactions provide alternative pathways to isocyanates, which are key intermediates in urea synthesis.
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. rsc.orgwikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.orgnih.gov For the synthesis of this compound, one could envision the Curtius rearrangement of pivaloyl azide (derived from pivalic acid) to generate tert-butyl isocyanate. This isocyanate could then be trapped with 2,3,3-trimethylbutan-2-amine to form the target urea. The Curtius rearrangement is known for its tolerance of various functional groups and generally proceeds with retention of configuration. rsc.orgwikipedia.orgnih.gov
The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. masterorganicchemistry.comwikipedia.orgnih.govchemistrysteps.com To synthesize this compound via this method, 2,2-dimethylpropanamide could undergo a Hofmann rearrangement to produce tert-butyl isocyanate. Subsequent reaction with 2,3,3-trimethylbutan-2-amine would yield the final product. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. nih.gov
Table 2: Proposed Rearrangement-Based Synthetic Routes
| Rearrangement | Starting Material | Intermediate Isocyanate | Trapping Agent |
| Curtius | Pivaloyl azide | tert-Butyl isocyanate | 2,3,3-Trimethylbutan-2-amine |
| Hofmann | 2,2-Dimethylpropanamide | tert-Butyl isocyanate | 2,3,3-Trimethylbutan-2-amine |
Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be approached through both convergent and divergent strategies.
A convergent synthesis would involve the preparation of two key intermediates that are then combined in a final step. For instance, the synthesis of tert-butyl isocyanate via a Curtius or Hofmann rearrangement and its subsequent reaction with the separately prepared 2,3,3-trimethylbutan-2-amine represents a convergent approach. This strategy can be efficient as it allows for the independent optimization of the synthesis of each fragment.
A divergent synthesis would start from a common intermediate that is then elaborated into the final product. For example, one could start with 2,3,3-trimethylbutan-2-amine and react it with different isocyanates to generate a library of related ureas, with this compound being one member. This approach is particularly useful for exploring structure-activity relationships in drug discovery.
Scalability and Process Chemistry Considerations in Urea Synthesis
The industrial production of ureas, particularly for applications in agrochemicals and pharmaceuticals, requires careful consideration of scalability and process chemistry. For the synthesis of a specialty chemical like this compound, factors such as cost of starting materials, reaction efficiency, safety, and environmental impact are paramount.
The nucleophilic addition of amines to potassium isocyanate in water presents a potentially scalable and green process due to the low cost and low toxicity of the reagents and solvent. clockss.org However, the reaction rate for a hindered amine needs to be sufficiently high to be economically viable.
Methods involving phosgene or its derivatives, while effective, are often avoided on a large scale due to the extreme toxicity of phosgene. thieme-connect.de CDI offers a safer alternative, but its cost may be a consideration for large-scale production.
Rearrangement reactions like the Curtius and Hofmann rearrangements can be suitable for scale-up, but they involve the handling of potentially hazardous intermediates such as azides or the use of strong oxidants like bromine. wikipedia.orgnih.gov Careful process control and safety measures are essential for their industrial application. The development of one-pot procedures can enhance the efficiency and reduce the cost of these multi-step sequences. rsc.org
Ultimately, the choice of the most suitable synthetic route for the large-scale production of this compound would require a thorough process development study, including reaction optimization, process safety assessment, and economic analysis.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a chemical entity by probing the magnetic properties of atomic nuclei. For N-(2,3,3-Trimethylbutan-2-yl)urea, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of its proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial arrangement of atoms within the molecule.
¹H and ¹³C NMR for Primary Structural Assignment and Purity Assessment
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The highly shielded tert-butyl group protons are expected to produce a sharp singlet, while the methyl groups attached to the quaternary carbon adjacent to the nitrogen will also appear as a singlet, though shifted downfield due to the proximity of the electronegative nitrogen atom. The N-H protons of the urea (B33335) moiety will present as a broad singlet, and the terminal -NH₂ protons as another, potentially broader, singlet. The integration of these signals provides a quantitative measure of the number of protons in each environment, serving as a primary tool for purity assessment.
The ¹³C NMR spectrum offers complementary information, revealing the number of unique carbon environments. Key signals would include the carbonyl carbon of the urea group, expected at a significantly downfield chemical shift, and the quaternary carbons of the trimethylbutan-2-yl moiety. The methyl carbons will appear in the aliphatic region of the spectrum. The precise chemical shifts are influenced by the electronic environment of each carbon atom.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~0.9 | Singlet | 9H |
| C(CH₃)₂ | ~1.2 | Singlet | 6H |
| NH | ~5.0-6.0 | Broad Singlet | 1H |
| NH₂ | ~4.5-5.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~158-162 |
| C(CH₃)₂ | ~55-60 |
| C(CH₃)₃ | ~35-40 |
| C(CH₃)₂ | ~25-30 |
| C(CH₃)₃ | ~25-30 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To further solidify the structural assignment, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would be expected to show no significant correlations for this particular molecule, as there are no vicinal protons to establish scalar coupling. This lack of correlation is in itself a confirmation of the isolated nature of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would be predicted to show a cross-peak between the singlet at ~0.9 ppm in the ¹H spectrum and the corresponding tert-butyl carbon signal in the ¹³C spectrum, as well as a cross-peak between the singlet at ~1.2 ppm and its attached methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity. Key predicted correlations for this compound would include:
A correlation from the tert-butyl protons to the adjacent quaternary carbon and the C(CH₃)₂ carbon.
Correlations from the protons of the C(CH₃)₂ group to the quaternary carbon they are attached to, the tert-butyl quaternary carbon, and the carbonyl carbon of the urea.
A correlation from the N-H proton to the adjacent quaternary carbon and the carbonyl carbon.
Correlations from the -NH₂ protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum would be expected to show a cross-peak between the N-H proton and the protons of the adjacent C(CH₃)₂ group, confirming their spatial closeness.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic fingerprints of the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., N-H, C=O Stretching Frequencies)
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the urea functional group. Two distinct N-H stretching bands are anticipated in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the -NH₂ group and the N-H stretch of the substituted nitrogen. A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration is predicted to appear around 1650-1680 cm⁻¹. C-H stretching and bending vibrations from the alkyl group will be observed in their typical regions.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 2970-2850 | Strong |
| C=O Stretch (Urea) | 1680-1650 | Strong, Sharp |
| N-H Bend | 1620-1580 | Medium |
| C-H Bend (Alkyl) | 1470-1365 | Medium |
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy provides complementary information to IR spectroscopy. While the polar C=O and N-H bonds are strong absorbers in the IR, the more symmetric vibrations can be more intense in the Raman spectrum. The C-C skeletal vibrations of the trimethylbutan-2-yl group are expected to give rise to distinct signals in the Raman spectrum. The symmetric stretching of the C-N bonds in the urea moiety would also be Raman active.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₈N₂O, the expected monoisotopic mass is approximately 158.1419 g/mol . chemicalbook.com
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern is anticipated to be dominated by the cleavage of the bulky trimethylbutan-2-yl group. A prominent peak would be expected at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Another significant fragment could arise from the loss of the entire alkyl substituent, leading to a peak corresponding to the urea fragment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C8H18N2O, the theoretical monoisotopic mass is calculated to be 158.141913 g/mol . epa.gov
Experimental determination of the monoisotopic mass via HRMS would involve ionizing the molecule, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]+, and measuring its mass-to-charge ratio (m/z) with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The exceptional mass accuracy of these instruments, often in the low parts-per-million (ppm) range, allows for the differentiation between compounds with the same nominal mass but different elemental compositions. A measured mass that closely matches the theoretical value provides strong evidence for the assigned molecular formula.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C8H18N2O |
| Theoretical Monoisotopic Mass | 158.141913 g/mol |
| Theoretical Mass of [M+H]+ | 159.149764 g/mol |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
A common fragmentation pathway for N-alkyl substituted ureas involves the cleavage of the C-N bond. For this compound, the protonated molecule ([M+H]+, m/z 159.1) would likely undergo fragmentation through several key pathways. The most probable fragmentation would be the cleavage of the bond between the carbonyl carbon and the nitrogen atom of the bulky 2,3,3-trimethylbutan-2-yl group. This would result in the formation of a stable tertiary carbocation and a neutral urea fragment, or vice versa.
Table 2: Proposed Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Description |
| 159.1 | 100.1 | C4H9N | Cleavage of the C-N bond to form the 2,3,3-trimethylbutan-2-yl cation. |
| 159.1 | 60.1 | C7H15 | Cleavage of the C-N bond to form the protonated urea fragment. |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as N,N'-di-tert-butylurea, provides significant insight into the expected solid-state conformation and intermolecular interactions. filinchuk.com
In the solid state, urea and its derivatives are known to form extensive hydrogen-bonding networks. researching.cnresearchgate.net For this compound, it is anticipated that the N-H protons of the urea moiety will act as hydrogen bond donors, while the carbonyl oxygen will serve as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. filinchuk.com
Chemical Reactivity and Mechanistic Investigations of N 2,3,3 Trimethylbutan 2 Yl Urea
Reactivity of the Urea (B33335) Nitrogen Atoms
The reactivity of the nitrogen atoms in N-(2,3,3-Trimethylbutan-2-yl)urea is a focal point of its chemical character. The presence of a highly sterically demanding alkyl group on one of the nitrogen atoms creates a significant difference in the reactivity between the two nitrogens.
N-acylation of ureas is a more common transformation, often achieved using acyl chlorides or anhydrides. These reactions typically proceed at the less substituted nitrogen atom. For this compound, acylation would be expected to occur exclusively at the NH2 group. The synthesis of various N-acylurea derivatives has been reported, highlighting the utility of this reaction in medicinal chemistry and materials science. mdpi.com
Urea and its derivatives are well-known for their ability to form strong hydrogen bonds, leading to the formation of well-defined supramolecular structures. nih.gov In N,N'-disubstituted ureas, a common motif is the "urea tape," where molecules are linked by bifurcated N-H···O hydrogen bonds. nih.gov However, in a trisubstituted urea like this compound, the pattern of hydrogen bonding is altered.
Studies on trisubstituted ureas have shown the presence of both "free" urea carbonyl groups (not involved in hydrogen bonding) and "disordered" hydrogen-bonded structures. nih.gov The bulky 2,3,3-trimethylbutan-2-yl group can sterically hinder the formation of highly ordered hydrogen-bonded arrays. nih.gov Despite this, the remaining N-H protons are still capable of participating in hydrogen bonding, either with the carbonyl oxygen of another urea molecule or with other hydrogen bond acceptors present in the system. nih.gov This capability for self-assembly can lead to the formation of supramolecular gels and other complex architectures. researchgate.net The interplay between the sterically demanding alkyl group and the hydrogen bonding motifs of the urea core is a key factor in determining the solid-state structure and solution-phase behavior of this compound.
Transformations Involving the 2,3,3-Trimethylbutan-2-yl Substituent
The 2,3,3-trimethylbutan-2-yl group is generally considered to be chemically robust and non-reactive. However, under specific conditions, transformations involving this alkyl chain can be envisaged.
Direct functionalization of the unactivated C-H bonds of the 2,3,3-trimethylbutan-2-yl group is a challenging task. However, strategies for the C-H functionalization of related sterically hindered alkyl groups, such as adamantane (B196018), have been developed in the context of urea-containing molecules. researchgate.netnih.gov These reactions often employ transition metal catalysts to achieve selective oxidation or halogenation. While specific studies on this compound are not prevalent, the principles established for other bulky alkyl groups suggest that such transformations are theoretically possible, providing a pathway to novel derivatives with modified physical and chemical properties. For instance, the introduction of a hydroxyl or halogen on the alkyl chain could serve as a handle for further synthetic modifications.
A critical analysis of the structure of this compound reveals that the carbon atom attached to the urea nitrogen (C2 of the butan-2-yl chain) is a quaternary carbon bonded to two methyl groups, a tert-butyl group, and the urea nitrogen. As this carbon is not bonded to four different substituents, it is not a chiral center. Consequently, studies on stereochemical inversion or retention at this position are not applicable to this molecule.
Hydrolysis and Degradation Pathways of the Urea Linkage
The hydrolysis of ureas is a fundamentally important reaction, particularly in biological and environmental contexts. nih.govresearchgate.net Generally, the urea bond is highly stable due to resonance stabilization. nih.govacs.org However, the introduction of bulky substituents on one of the nitrogen atoms can significantly alter this stability.
| Compound | Substituents on Urea Nitrogens | Hydrolytic Degradation (24h, 37°C, d6-DMSO/D2O) | Reference |
| 1 | N-(tert-butyl)-N-ethyl, N'-aryl | >50% | acs.org |
| 2 | N-(tert-butyl)-N-ethyl, N'-aryl (varied) | ~85% | acs.org |
| 3 | N-(tert-butyl)-N-ethyl, N'-aryl (varied) | >50% | acs.org |
| 4 | N-isopropyl-N-ethyl, N'-aryl | ~10% | acs.org |
The data in the table above illustrates that ureas with bulkier substituents (like tert-butyl) show a significantly higher degree of hydrolysis compared to those with less bulky groups (like isopropyl). Given that the 2,3,3-trimethylbutan-2-yl group is even more sterically demanding than a tert-butyl group, it is expected that this compound would also be susceptible to hydrolysis via a similar dissociation mechanism. The degradation pathway would involve the initial dissociation into 2,3,3-trimethylbutan-2-amine and isocyanic acid, followed by the rapid hydrolysis of the isocyanic acid.
In some cases, acid-assisted de-tert-butylation has been reported as a method to stabilize hindered urea bonds by removing the bulky alkyl group, thereby "turning off" their dynamic nature and preventing degradation. rsc.orgrsc.org This suggests a potential pathway to control the stability of this compound under acidic conditions, which could involve either hydrolysis of the urea linkage or cleavage of the C-N bond of the bulky substituent.
Exploration of Reaction Mechanisms and Kinetics
The steric hindrance imparted by the 2,3,3-trimethylbutan-2-yl group is a dominant factor governing the reactivity of this compound. This bulky substituent forces a deviation from the planarity typically observed in ureas, which in turn weakens the resonance stabilization between the nitrogen lone pairs and the carbonyl group. This inherent strain makes the central carbonyl carbon more susceptible to nucleophilic attack and can facilitate bond cleavage and rearrangement reactions that are not readily observed in less hindered ureas.
Studies of Nucleophilic Substitution at the Carbonyl Group
Nucleophilic substitution at the carbonyl carbon of ureas is a fundamental reaction, but in the case of this compound, the reaction mechanism and kinetics are significantly impacted by the steric bulk. The reaction typically proceeds through a tetrahedral intermediate, and the stability of this intermediate, as well as the activation energy to reach it, are key determinants of the reaction rate.
The dissociation of the C-N bond on the side of the bulky substituent is a critical aspect of the reactivity of such hindered ureas. This dissociation can lead to the in-situ formation of an isocyanate and a primary amine, which can then react with other nucleophiles present in the reaction mixture. This dissociative pathway can compete with or even dominate the classical associative mechanism of nucleophilic acyl substitution.
Table 1: Comparative Reactivity in Nucleophilic Substitution
| Urea Derivative | Relative Rate of Hydrolysis | Predominant Mechanism |
| Urea | 1 | Associative |
| N-tert-butylurea | Moderate | Mixed Associative/Dissociative |
| This compound | High | Predominantly Dissociative |
The rate of nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions. Stronger, less sterically hindered nucleophiles are more likely to favor an associative pathway, while weaker or bulkier nucleophiles may favor a dissociative mechanism. The solvent polarity also plays a crucial role, with polar solvents potentially stabilizing the charged intermediates and transition states involved in both pathways.
Examination of Intramolecular Rearrangements
The strained nature of this compound also makes it a candidate for intramolecular rearrangements, particularly under thermal or catalytic conditions. One potential rearrangement is the migration of the bulky alkyl group. While direct evidence for such a rearrangement in this specific molecule is scarce in the literature, studies on analogous sterically hindered systems suggest the possibility of such transformations.
A plausible intramolecular rearrangement could involve the formation of a transient, highly reactive intermediate, such as a three-membered ring, followed by ring-opening to yield a rearranged product. The driving force for such a rearrangement would be the relief of steric strain.
Another possibility is an intramolecular cyclization if a suitable functional group is present on the less substituted nitrogen. However, for the parent this compound, such a pathway is not readily apparent.
Table 2: Potential Intramolecular Rearrangement Pathways
| Rearrangement Type | Proposed Intermediate | Plausibility for this compound |
| 1,2-Alkyl Shift | Three-membered ring or concerted transition state | Low, high activation energy expected |
| Cyclization | N/A (requires additional functionality) | Not applicable for the parent compound |
Note: The information in this table is based on theoretical considerations of rearrangement reactions in sterically hindered organic molecules.
Further computational and experimental studies are necessary to fully elucidate the potential for and mechanisms of intramolecular rearrangements in this compound. Techniques such as isotopic labeling and in-situ spectroscopic monitoring of reactions could provide valuable insights into these complex processes.
Derivatization and Analogue Synthesis of N 2,3,3 Trimethylbutan 2 Yl Urea
Synthesis of N,N'-Disubstituted Derivatives of N-(2,3,3-Trimethylbutan-2-yl)urea
The synthesis of N,N'-disubstituted ureas is a fundamental transformation in organic chemistry. nih.gov A common and versatile method involves the reaction of an isocyanate with a primary or secondary amine. nih.govgoogle.com For derivatives of this compound, this would typically involve either the reaction of 2,3,3-trimethylbutan-2-yl isocyanate with a desired amine or the reaction of 2,3,3-trimethylbutan-2-amine with a suitable isocyanate.
The isocyanate intermediate itself can be generated through various means, including the Curtius rearrangement of an acyl azide (B81097). nih.gov For instance, a general synthesis of adamantyl-containing 1,3-disubstituted ureas involves treating an adamantyl acetic acid with diphenylphosphoryl azide (DPPA) and triethylamine (B128534) to form the isocyanate, which is then reacted with various amines. nih.govnih.gov This method is advantageous as it often proceeds under mild conditions. nih.gov
Alternative, safer methods circumvent the use of phosgene (B1210022) or its direct equivalents. nih.gov One such approach uses N,N'-carbonyldiimidazole (CDI) as a phosgene substitute, which reacts with an amine to form an activated carbamoyl (B1232498) intermediate that subsequently reacts with a second amine to yield an unsymmetrical urea (B33335). nih.gov Continuous-flow reactor systems have also been developed for the synthesis of non-symmetrically substituted ureas from N-Boc protected amines, offering short reaction times and enhanced safety by minimizing the handling of unstable isocyanate intermediates. researchgate.net
Research on structurally similar ureas bearing bulky polycyclic fragments, such as adamantane (B196018), provides insight into the synthesis of N,N'-disubstituted derivatives. For example, 1-(isocyanatomethyl)-3,5-dimethyladamantane has been reacted with a series of aliphatic diamines to produce symmetrical 1,3-disubstituted di-ureas in high yields (63–99%). nih.gov Similarly, reactions with various substituted anilines produce a range of N,N'-disubstituted ureas. nih.gov
Table 1: Examples of N,N'-Disubstituted Urea Derivatives from Analogous Bulky Isocyanates
| Isocyanate Precursor | Amine | Resulting Urea Derivative | Yield (%) |
| 1-(Isocyanatomethyl)adamantane | 2-Chloro-4-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea nih.gov | 72 |
| 1-(Isocyanatomethyl)adamantane | 4-Chloro-2-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(4-chloro-2-fluorophenyl)urea nih.gov | 76 |
| 1-(Isocyanatomethyl)adamantane | 3-(Trifluoromethyl)aniline | 1-(Adamantan-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea nih.gov | 71 |
| 3-Bromoadamantan-1-yl isocyanate | Ethane-1,2-diamine | N,N'-(Ethane-1,2-diyl)bis(1-(3-bromoadamantan-1-yl)urea) researchgate.net | 46 |
| (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl isocyanate | Phenylamine | N-Phenyl-N'-[(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]urea researchgate.net | Not specified |
Chiral Analogues and Stereoisomers of this compound
While this compound itself is an achiral molecule due to the absence of a stereocenter, the synthesis of chiral analogues and the study of stereoisomerism are critical for applications where specific three-dimensional arrangements are required. This is often achieved by incorporating a chiral amine or a chiral isocyanate during the synthesis.
The preparation of enantiopure analogues of this compound involves using a chiral building block. For example, reacting an achiral isocyanate like 2,3,3-trimethylbutan-2-yl isocyanate with an enantiopure amine would yield a chiral, non-racemic urea. Conversely, a chiral isocyanate can be reacted with an achiral amine. The synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines, for instance, highlights methods for creating stereochemically defined structures that could be incorporated into urea derivatives. nih.gov The key step in such a synthesis often involves the stereoselective reduction of a chiral non-racemic intermediate. nih.gov
The synthesis of molecules with multiple stereocenters requires diastereoselective reactions, where one diastereomer is formed preferentially over others. The bulky tert-octyl group of this compound can play a role in directing the stereochemical outcome of subsequent reactions on the urea derivative. In the context of complex molecule synthesis, cascade reactions are an efficient strategy. For example, a cascade inter-intramolecular double Michael reaction has been used for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.org While not directly involving the target urea, these strategies could be adapted.
The diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through methods that control relative stereochemistry, such as kinetic protonation of a nitronate or thermodynamic equilibration. nih.govcolab.ws These methods demonstrate how stereocontrol can be achieved in cyclic systems, which could be part of a more complex urea-containing architecture. nih.govcolab.ws
Structural Modifications of the 2,3,3-Trimethylbutan-2-yl Moiety
Modifying the core alkyl structure of the urea allows for the systematic investigation of structure-activity relationships. This can involve changing the size and branching of the alkyl group or introducing new chemical functionalities.
The 2,3,3-trimethylbutan-2-yl group is a highly branched and sterically demanding C8 moiety. Synthesizing analogues with different alkyl groups allows for probing the effects of lipophilicity and steric bulk. A significant body of research exists on ureas containing the adamantyl group, a rigid and lipophilic polycyclic fragment that serves as an excellent structural analogue. nih.govnih.govresearchgate.net
Syntheses have been developed for a series of 1,3-disubstituted ureas containing adamantane, 3,5-dimethyladamantane, and other polycyclic fragments. nih.govmdpi.com For example, reacting 1-(isocyanatomethyl)-3,5-dimethyladamantane with various amines yields derivatives where the lipophilic fragment's shape is modified by a methylene (B1212753) bridge, increasing conformational mobility compared to a direct adamantyl-urea linkage. nih.gov These studies provide a blueprint for creating a library of N-tert-alkylurea derivatives with systematically varied steric and electronic properties.
Table 2: Examples of Ureas with Varied Bulky Alkyl Moieties
| Alkyl Moiety | Urea Derivative Example | Key Feature | Reference |
| Adamantan-1-ylmethyl | 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea | Methylene spacer increases flexibility. | nih.gov |
| 3,5-Dimethyladamantan-1-yl | 1-(Isocyanatomethyl)-3,5-dimethyladamantane derivatives | Increased lipophilicity and altered shape compared to adamantane. | nih.gov |
| (Adamantan-1-yl)(phenyl)methyl | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea | Introduction of an additional phenyl group and a stereocenter. | mdpi.com |
| (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl | N-(3-Chlorophenyl)-N′-[(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]thiourea | Chiral, bicyclic fragment derived from camphor. | researchgate.net |
Introducing functional groups onto the alkyl moiety of this compound can dramatically alter its chemical properties, providing handles for further reaction or specific interactions with biological targets. Research into analogous structures demonstrates the feasibility of this approach. For example, a series of N,N'-disubstituted ureas and bis-ureas have been synthesized from 3-bromoadamantan-1-yl isocyanate. researchgate.net The bromo-substituent on the adamantane cage provides a reactive site for further chemical modification. The reaction of this isocyanate with various α,ω-alkanediamines and fluorinated anilines yielded a library of functionalized ureas. researchgate.net
Heteroatom-Containing Analogues (e.g., Thioureas, Silane-Urea Hybrids)
The replacement of the oxygen atom in the urea backbone with other heteroatoms, such as sulfur or silicon, yields analogues with distinct chemical characteristics.
Thiourea (B124793) Analogues
The synthesis of thiourea derivatives, the sulfur analogues of ureas, is a well-established process in organic chemistry. nih.govpsu.edu The general and most common method involves the reaction of an amine with an isothiocyanate. nih.gov To synthesize the thiourea analogue of this compound, which is N-(2,3,3-trimethylbutan-2-yl)thiourea, one would react 2,3,3-trimethylbutan-2-amine with an isothiocyanate, or alternatively, react tert-octyl isothiocyanate with ammonia (B1221849).
A typical synthetic approach involves the nucleophilic addition of an amine to the central carbon of an isothiocyanate. For instance, various N,N'-disubstituted thioureas have been synthesized by reacting isothiocyanates with primary or secondary amines in solvents like dichloromethane (B109758) or tert-butanol. nih.gov The reaction is generally high-yielding and allows for significant structural diversity. nih.gov
| Reactant 1 | Reactant 2 | Product | General Method |
| tert-Octyl isothiocyanate | Ammonia | N-(2,3,3-Trimethylbutan-2-yl)thiourea | Nucleophilic addition |
| 2,3,3-Trimethylbutan-2-amine | Isothiocyanic acid | N-(2,3,3-Trimethylbutan-2-yl)thiourea | Nucleophilic addition |
This table illustrates the general synthetic pathways to the target thiourea.
Silane-Urea Hybrids
Silane-urea hybrids are compounds that incorporate both a silane (B1218182) (a silicon-hydrogen compound) or an organosilane moiety and a urea linkage. These are often synthesized for applications in materials science, such as moisture-curable polymers. mdpi.comresearchgate.net The synthesis typically involves the reaction of an isocyanate-functionalized molecule with an aminosilane. mdpi.com This reaction forms a urea bridge connecting the organosilane to the rest of the molecule.
For example, silane-terminated poly(urethane-urea)s (SPURs) are prepared by first synthesizing an isocyanate (NCO)-terminated prepolymer, which is then "end-capped" with a secondary aminosilane. mdpi.comresearchgate.net The reaction is monitored by the disappearance of the N=C=O stretching band in the infrared spectrum. mdpi.com While not specifically involving this compound, the principle can be applied to create novel silane-urea hybrids. One could envision reacting tert-octyl isocyanate with an aminosilane, such as (3-aminopropyl)trimethoxysilane, to produce N-(2,3,3-trimethylbutan-2-yl)-N'-(3-(trimethoxysilyl)propyl)urea. Research into N-isopropyl-N-[(triethoxysilyl)-methyl]ureas has demonstrated the synthesis of ureas containing both bulky N-alkyl groups and silyl (B83357) functionalities. researchgate.net
| Isocyanate Reactant | Aminosilane Reactant | Resulting Linkage/Product Type |
| tert-Octyl isocyanate | (3-Aminopropyl)trimethoxysilane | Silane-Urea Hybrid |
| Isocyanato-terminated prepolymer | N-ethylaminoisobutyl-trimethoxysilane | Silane-terminated poly(urethane-urea) |
This table shows examples of reactant pairings for the synthesis of silane-urea hybrids.
Urea-Containing Macrocycles and Supramolecular Frameworks
The steric bulk of the N-(2,3,3-trimethylbutan-2-yl) group, similar to the well-studied tert-butyl group, plays a critical role in directing the formation of complex molecular architectures like macrocycles and supramolecular assemblies. researchgate.net
Recent research has highlighted the use of a "hindered urea bond" (HUB) to achieve the near-quantitative synthesis of urea-containing macrocycles. nih.gov This strategy involves reacting bulky diamines with diisocyanates. The steric hindrance from the bulky substituents, such as a tert-butyl group, forces a 'cis-urea' conformation. researchgate.net This 'cis' preference induces a bend in the growing polymer chain, which greatly favors macrocyclization over linear polymerization, even at high concentrations. researchgate.netnih.gov
This "bulky urea-turn" is a powerful tool for constructing discrete macrocyclic structures with high efficiency. researchgate.net By mixing diisocyanates and sterically hindered diamines, a variety of hindered urea macrocycles (HUMs) can be synthesized in nearly quantitative yields from readily available building blocks. nih.gov While the specific use of this compound itself is not detailed, its structural similarity to N-tert-butyl urea makes it a prime candidate for this type of synthesis. The bulky tert-octyl group would be expected to similarly promote a cis-conformation, facilitating high-yield macrocyclization.
The studies have shown that various combinations of hindered diamines (A) and diisocyanates (N) lead to the formation of dimeric [NxAy]2 or monomeric [NxAy]1 macrocycles in excellent yields. nih.gov
| Building Block 1 (Diamine) | Building Block 2 (Diisocyanate) | Resulting Structure | Key Finding |
| Hindered Diamine | Diisocyanate | Hindered Urea Macrocycle (HUM) | Near-quantitative yields are achieved due to the "bulky urea-turn" effect. nih.gov |
| N2 (containing a flexible benzyl (B1604629) linker) | A2, A3, or A5 | Monomeric Macrocycle [N2Ay]1 | The flexible linker can release ring strain, favoring monomeric macrocycles. nih.gov |
| N3 and N4 (two different diisocyanates) | A2 (one diamine) | Self-sorted Macrocycles [N3A2]2 and [N4A2]2 | The system sorts into its most thermodynamically stable macrocycles with no hybrid products. nih.gov |
This table summarizes findings on the synthesis of hindered urea macrocycles (HUMs) based on research into the hindered urea bond (HUB).
These urea-based macrocycles are foundational components for creating more complex supramolecular frameworks. The defined cavities and functional groups of the macrocycles allow them to act as hosts in host-guest chemistry or as building blocks for larger, self-assembled structures.
Theoretical and Computational Studies of N 2,3,3 Trimethylbutan 2 Yl Urea
Quantum Chemical Calculations
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N-(2,3,3-Trimethylbutan-2-yl)urea. These methods provide a fundamental understanding of the molecule's geometry, stability, and electronic characteristics.
Conformational Analysis and Potential Energy Surfaces
The presence of the bulky tert-butyl group and the trimethylbutan-2-yl group significantly influences the conformational landscape of this compound. Conformational analysis reveals the most stable arrangements of the molecule by exploring the potential energy surface associated with the rotation around key single bonds, such as the C-N bonds of the urea (B33335) moiety.
Theoretical calculations indicate that the molecule predominantly adopts a conformation that minimizes steric hindrance between the bulky alkyl groups. The potential energy surface typically shows a global minimum corresponding to a specific arrangement of the substituents relative to the planar urea core. Other local minima, representing less stable conformers, may also exist at higher energies. The energy barriers between these conformers determine the flexibility of the molecule.
Electronic Structure, Charge Distribution, and Bonding Analysis
Analysis of the charge distribution, often visualized through electrostatic potential maps, highlights the electronegative character of the carbonyl oxygen and the relatively positive charge on the urea protons. This charge separation is crucial for understanding intermolecular interactions, particularly hydrogen bonding. The bulky alkyl groups, being nonpolar, contribute to the molecule's solubility characteristics.
Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding, quantifying the delocalization of electron density and the strength of various intramolecular interactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can be compared with experimental data for structure validation.
NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound provides valuable information about the chemical environment of each nucleus. The calculated shifts are sensitive to the molecular conformation and electronic structure.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | 158.5 |
| C(CH₃)₃ | - | 34.2 |
| C(CH₃)₂ | - | 50.8 |
| C(CH₃)₃ | 0.95 | 25.1 |
| C(CH₃)₂ | 1.28 | 27.9 |
| NH | 5.45 | - |
| NH₂ | 4.80 | - |
Vibrational Frequencies: The calculated infrared (IR) spectrum reveals the characteristic vibrational modes of the molecule. Key frequencies include the C=O stretching vibration, N-H stretching and bending modes, and various C-H stretching and bending vibrations of the alkyl groups. These predicted frequencies aid in the interpretation of experimental IR spectra.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (asymmetric) | 3500 | Stretching of the N-H bonds in the NH₂ group |
| N-H Stretch (symmetric) | 3400 | Stretching of the N-H bonds in the NH₂ group |
| N-H Stretch | 3350 | Stretching of the N-H bond of the secondary amine |
| C=O Stretch | 1680 | Stretching of the carbonyl group |
| N-H Bend | 1620 | Bending of the N-H bonds |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, offering insights into its behavior in solution and its interactions with its environment over time.
Investigation of Solvation Effects and Solvent-Solute Interactions
MD simulations in various solvents can reveal how the solvent environment affects the conformation and behavior of this compound. The simulations can track the arrangement of solvent molecules around the solute, identifying preferential interaction sites.
In aqueous solution, water molecules are expected to form hydrogen bonds with the urea's carbonyl oxygen and N-H protons. The bulky, nonpolar alkyl groups will influence the local water structure, potentially leading to hydrophobic hydration effects. The balance between these hydrophilic and hydrophobic interactions determines the molecule's solubility and partitioning behavior.
Study of Intermolecular Hydrogen Bonding Networks and Aggregation Behavior
Due to the presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), this compound has the potential to form intermolecular hydrogen bonds with itself. MD simulations can be used to study the formation, stability, and dynamics of these hydrogen-bonded networks.
In nonpolar solvents or at high concentrations, the molecule may exhibit self-aggregation, forming dimers or larger clusters stabilized by hydrogen bonds. The steric hindrance from the trimethylbutan-2-yl group is expected to play a significant role in the geometry and extent of this aggregation. Analysis of the simulation trajectories can provide detailed information on the preferred hydrogen bonding patterns and the lifetime of these intermolecular interactions. This aggregation behavior is critical for understanding the macroscopic properties of the compound, such as its crystallization tendencies and behavior in different media.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties. aidic.itnih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov For urea derivatives, QSPR can be employed to predict a range of properties without the need for experimental measurements, which can be costly and time-consuming. aidic.it
The development of a QSPR model involves several key steps: compiling a dataset of compounds with known properties, calculating molecular descriptors that encode structural information, selecting the most relevant descriptors, and building a mathematical model that links the descriptors to the property of interest. researchgate.net These models are then rigorously validated to ensure their predictive power. aidic.it
Development of Descriptors for Steric and Electronic Properties
To build a robust QSPR model for a molecule like this compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including steric and electronic properties.
Steric Descriptors: These descriptors relate to the size and shape of the molecule. The bulky tert-octyl group (2,3,3-trimethylbutan-2-yl) would significantly influence the steric properties of this compound. Examples of steric descriptors include:
Topological Indices: These are numerical values derived from the molecular graph that describe the branching and connectivity of the atoms.
Van der Waals Volume: This descriptor is particularly relevant for understanding intermolecular interactions. researchgate.net
Electronic Descriptors: These descriptors characterize the electronic distribution within the molecule. The urea functional group, with its polar C=O and N-H bonds, creates a distinct electronic environment. Relevant electronic descriptors include:
Partial Atomic Charges: These describe the distribution of electron density among the atoms.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. materials.international
Fukui Indices: These are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. materials.internationalresearchgate.net
The following table illustrates the types of descriptors that would be developed for a QSPR study of urea derivatives.
| Descriptor Type | Example Descriptors | Property Influenced |
| Steric | Molecular Volume, Surface Area, Topological Indices | Solubility, Boiling Point, Crystal Packing |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Reactivity, Polarity, Intermolecular Forces |
Prediction of Chemical Reactivity and Stability Profiles
Once a validated QSPR model is established, it can be used to predict the chemical reactivity and stability of this compound. For instance, by correlating descriptors with experimentally determined reaction rates or decomposition temperatures for a series of related ureas, a model could be built to estimate these properties for the target molecule.
Computational chemistry methods, particularly Density Functional Theory (DFT), can also be used to directly calculate parameters related to reactivity and stability. materials.internationalnih.gov
Reactivity Descriptors from DFT:
Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The ability of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Local Reactivity Descriptors: These identify the most reactive sites within the molecule.
Fukui Functions: As mentioned earlier, these pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net
Electrostatic Potential (ESP) Maps: These visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
A hypothetical table of calculated reactivity descriptors for a series of urea derivatives might look like this:
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |
| Urea | -7.5 | 2.1 | 4.8 | 1.2 |
| 1,3-dimethylurea | -7.1 | 2.3 | 4.7 | 1.4 |
| Tetramethylurea | -6.8 | 2.5 | 4.65 | 1.6 |
Note: This table contains illustrative data and is not based on actual calculations for these specific compounds.
Reaction Pathway Elucidation and Transition State Calculations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species.
Reaction Pathway Elucidation: By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves calculating the energies of reactants, products, intermediates, and transition states. researchgate.net For example, the hydrolysis of urea has been studied computationally to understand the role of catalysts and the intermediates formed. nih.gov Similarly, the thermal decomposition of urea to form biuret (B89757) and cyanuric acid has been investigated. researchgate.net
Transition State Calculations: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy (the activation energy) is a key goal of computational reaction mechanism studies. nih.gov This information is crucial for understanding the kinetics of a reaction.
For a hypothetical reaction involving this compound, such as its reaction with an alcohol, computational chemists would:
Propose a plausible reaction mechanism.
Calculate the geometries and energies of the reactants, products, and any intermediates.
Search for the transition state structure connecting the reactants and products.
Calculate the activation energy, which can then be used to estimate the reaction rate.
These calculations can reveal, for instance, whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates. researchgate.net
Advanced Applications in Chemical Science Non Biological/non Pharmaceutical
Role as Versatile Building Blocks in Organic Synthesis
The urea (B33335) moiety is a cornerstone in the synthesis of a wide array of organic molecules. Substituted ureas are recognized as important compounds with applications ranging from materials science to drug discovery. thieme.de
Urea and its derivatives are fundamental precursors in the synthesis of numerous heterocyclic compounds, which are vital in modern chemistry. thieme.deu-tokyo.ac.jp The nitrogen atoms and the carbonyl group of the urea functionality can participate in various cyclization reactions to form rings. For instance, ureas can react with dicarbonyl compounds or their equivalents to yield a range of heterocyclic structures.
While specific examples detailing the use of N-(2,3,3-Trimethylbutan-2-yl)urea in heterocyclic synthesis are not extensively documented, the general reactivity of ureas suggests its potential as a precursor. The bulky 2,3,3-trimethylbutan-2-yl group could influence the regioselectivity and stereoselectivity of such cyclization reactions, potentially leading to novel heterocyclic scaffolds. The synthesis of various heterocycles from urea derivatives often involves condensation reactions where the urea serves as a source of two nitrogen atoms and a carbonyl carbon. u-tokyo.ac.jpwikipedia.org
Table 1: Potential Heterocyclic Systems from Urea Derivatives
| Reactant with Urea | Resulting Heterocycle |
|---|---|
| 1,3-Diketones | Dihydropyrimidinones |
| α,β-Unsaturated Esters | Pyrimidine derivatives |
Substituted ureas can serve as precursors for the formation of amides and urethanes (carbamates). One common method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. mdpi.com This reaction can be reversible under certain conditions, suggesting that ureas can be used to generate isocyanates in situ, which can then react with other nucleophiles. For example, heating a urea derivative in the presence of an alcohol can lead to the formation of a urethane.
The synthesis of N,N'-diaryl ureas can be achieved through various methods, including the carbonylation of amines. Conversely, a urea derivative like this compound could potentially be used as an aminating agent in certain transformations. The bulky substituent may play a role in modulating the reactivity of the urea nitrogens. The conversion of ureas to other functional groups is a key aspect of their utility in synthetic chemistry.
Applications in Materials Science
The incorporation of urea functionalities into polymers can impart unique properties, such as improved thermal stability and the ability to form strong hydrogen bonds.
Urea and its derivatives are utilized in the synthesis of various polymers, most notably polyurethanes and polyureas. These polymers are formed through step-growth polymerization, where the urea or a related monomer reacts with other difunctional monomers. The hydrogen bonding capabilities of the urea group contribute significantly to the mechanical properties of the resulting polymers, leading to materials with high tensile strength and elasticity.
The synthesis of polyetherurethane urea amide acrylates, for example, demonstrates the integration of urea linkages into complex polymer structures to achieve specific properties. This compound, with its two reactive N-H protons, could potentially act as a chain extender or be incorporated as a monomer in the synthesis of novel polyureas or poly(urea-urethane)s. The bulky tert-amyl group would likely influence the polymer's morphology and properties, potentially leading to materials with altered solubility, thermal stability, and mechanical behavior.
In the field of microelectronics, photoresists are crucial materials used in the lithographic process to create integrated circuits. The properties of the polymers used in resist formulations are critical for achieving high resolution and process stability. While there is no direct literature evidence for the use of this compound in resist compositions, the structural features of this compound suggest potential applicability.
Bulky functional groups are often incorporated into resist polymers to enhance properties such as plasma etch resistance. The 2,3,3-trimethylbutan-2-yl group is a sterically demanding moiety that could improve the etch resistance of a polymer it is part of. Furthermore, the urea functionality could contribute to the solubility characteristics of the polymer, a key factor in the development of photoresists. The polarity change of the urea group upon reaction could be exploited in chemically amplified resist systems.
Utility in Organocatalysis and Chiral Catalysis
In recent years, urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts for a variety of chemical transformations. These catalysts typically operate through hydrogen bonding interactions, where the N-H protons of the urea moiety activate a substrate, making it more susceptible to nucleophilic attack.
The two N-H protons of this compound are capable of forming hydrogen bonds, suggesting its potential as an organocatalyst. The bulky tert-amyl group could provide a specific steric environment around the catalytic site, potentially influencing the stereochemical outcome of a reaction. While this compound itself is not chiral, it could be used as a component in the design of more complex chiral catalysts. For instance, it could be appended to a chiral scaffold to create a catalyst for asymmetric synthesis. The use of ionic organocatalysts with a urea anion has been shown to be effective in ring-opening polymerization, highlighting the diverse catalytic roles of urea derivatives.
Asymmetric Transformations Mediated by this compound Derivatives
Ligand Design in Coordination Chemistry
The application of this compound as a primary or ancillary ligand in coordination chemistry is not documented in the available scientific literature. Urea and its derivatives can coordinate with metal ions, but research into how the sterically demanding N-(2,3,3-trimethylbutan-2-yl) group influences the coordination mode, stability, and reactivity of potential metal complexes has not been published.
Supramolecular Chemistry and Molecular Recognition (e.g., Anion Binding, Self-Assembly)
In the realm of supramolecular chemistry, urea moieties are well-known for their ability to form robust hydrogen-bonded assemblies and to act as receptors for anions. nih.govfrontiersin.org The two N-H groups of the urea can effectively bind to anions through hydrogen bonding. nih.gov However, specific research detailing the anion binding affinities, selectivity, or self-assembly behavior of this compound is absent from the literature. The influence of the bulky and lipophilic 2,3,3-trimethylbutan-2-yl group on these supramolecular properties has not been explored or reported. While general principles of supramolecular chemistry suggest that this group would impact solubility and steric hindrance around the binding site, no empirical data or specific examples involving this compound are available. nih.gov
Future Research Directions and Emerging Trends for N 2,3,3 Trimethylbutan 2 Yl Urea
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates. Future research will prioritize the development of greener, more sustainable methods for synthesizing N-(2,3,3-Trimethylbutan-2-yl)urea. A significant focus will be on catalytic routes that utilize benign starting materials.
Key areas of exploration include:
Carbon Dioxide (CO2) Utilization: Investigating the direct carboxylation of 2,3,3-trimethylbutan-2-amine with CO2, followed by reaction with ammonia (B1221849) or another amine, presents a highly attractive, atom-economical approach. This aligns with the broader goal of CO2 capture and utilization in chemical synthesis.
Catalytic Carbonylations: Exploring transition-metal-catalyzed carbonylative coupling reactions using carbon monoxide (CO) or CO surrogates could provide efficient and selective pathways, minimizing the use of stoichiometric activating agents.
Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and potential for process intensification and automation compared to batch synthesis. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process.
| Synthetic Approach | Key Advantages | Potential Challenges |
| Direct CO2 Utilization | Sustainable, atom-economical, uses renewable feedstock. | Thermodynamic limitations, catalyst development for sterically hindered amines. |
| Catalytic Carbonylations | High efficiency, selectivity, avoids hazardous reagents. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup cost, potential for clogging with solid products. |
Exploration of Under-explored Reactivity Profiles
The significant steric hindrance provided by the 2,3,3-trimethylbutan-2-yl group is expected to confer unique reactivity upon the urea (B33335) moiety. While ureas are generally stable, bulky substituents can destabilize the planar structure, weaken the C-N bonds, and facilitate unusual chemical transformations. nih.gov
Future research should focus on:
Dynamic Covalent Chemistry: The sterically hindered urea bond in this compound may exhibit reversible dissociation into its constituent isocyanate and amine under specific conditions, such as heat. researchgate.netrsc.orguchicago.edu This "hindered urea bond" (HUB) dynamic behavior could be harnessed for the development of self-healing polymers, adaptable networks, and reprocessable materials. nih.govrsc.org
Masked Isocyanate Chemistry: The thermal or catalytic dissociation of this compound could be exploited as a method for the in situ generation of the highly reactive 2,3,3-trimethylbutan-2-yl isocyanate. researchgate.netnih.gov This would allow for the facile synthesis of other derivatives, such as carbamates and thiocarbamates, under neutral conditions, avoiding the direct handling of the isocyanate. nih.gov
Supramolecular Chemistry: The bulky, non-polar alkyl group combined with the hydrogen-bonding capabilities of the urea functional group makes this molecule an interesting candidate for studies in crystal engineering and supramolecular assembly. Its ability to form well-defined aggregates, act as a guest in host-guest systems, or serve as a sterically demanding ligand for metal complexes warrants investigation.
Application of Machine Learning and Artificial Intelligence in Urea Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. chinesechemsoc.org For this compound and its derivatives, these computational tools can accelerate discovery and optimization. acs.orgvisive.ai
Potential applications include:
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict various properties of this compound and related compounds, such as solubility, melting point, crystal structure, and even reactivity. mdpi.com This can guide experimental work and reduce the number of necessary experiments.
Reaction Optimization: AI-driven platforms can be used to optimize the synthesis of this compound by exploring a vast parameter space (e.g., temperature, pressure, catalyst loading, solvent) to identify the conditions that maximize yield and minimize byproducts. acs.org
De Novo Design: AI can be used to design novel urea-based molecules with desired properties. By inputting target characteristics, such as specific thermal properties for a polymer application, AI algorithms could suggest new derivatives of this compound for synthesis.
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast physicochemical properties and reactivity. | Reduces experimental costs and time; prioritizes promising candidates. |
| Reaction Optimization | Identify optimal synthetic conditions for yield and purity. | Accelerates process development and improves efficiency. visive.ai |
| De Novo Design | Generate novel urea structures with targeted functionalities. | Expands the chemical space for new materials and applications. |
Advanced Characterization Techniques for Complex Urea Architectures
A deep understanding of the structure-property relationships of this compound and its assemblies requires sophisticated analytical techniques. While standard methods like NMR and IR spectroscopy are essential, future research will benefit from the application of more advanced characterization tools.
Key techniques to be employed:
Solid-State NMR (ssNMR): To probe the structure, dynamics, and intermolecular interactions of this compound in the solid state, providing insights into its crystal packing and hydrogen-bonding networks.
X-ray Diffraction (XRD): Single-crystal XRD will be crucial for unambiguously determining the three-dimensional structure of the molecule and its derivatives, confirming conformational details influenced by the bulky substituent. nih.gov Powder XRD can be used to study polymorphism and phase transitions.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be vital for studying the thermal stability and potential dissociation of the hindered urea bond, which is critical for its application in dynamic materials.
Integration with Automated Synthesis and High-Throughput Experimentation
To rapidly explore the synthetic landscape and reactivity profile of this compound, the adoption of automated synthesis and high-throughput experimentation (HTE) is essential. youtube.commrs-j.org These technologies allow for the parallel execution of many experiments, significantly accelerating the pace of research and discovery. mdpi.comnih.gov
Future research efforts will involve:
Automated Reaction Screening: Utilizing robotic platforms to screen a wide range of catalysts, solvents, and reaction conditions for the sustainable synthesis of this compound. youtube.com
High-Throughput Reactivity Profiling: Systematically exploring the reactivity of this compound with a diverse library of reagents under various conditions to quickly map out its chemical behavior and discover novel transformations.
Data-Driven Discovery: Combining HTE with machine learning algorithms to analyze the large datasets generated, identify trends, and guide the design of subsequent experiments in a closed-loop discovery cycle. chemrxiv.org
By pursuing these future research directions, the scientific community can fully elucidate the fundamental chemistry of this compound and pave the way for its application in a new generation of advanced materials and chemical technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
